3-Amino-1-[4-(2-nitrobenzenesulfonyl)piperazin-1-yl]propan-1-one
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Overview
Description
3-Amino-1-[4-(2-nitrobenzenesulfonyl)piperazin-1-yl]propan-1-one is a complex organic compound that features a piperazine ring substituted with a nitrobenzenesulfonyl group and an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-[4-(2-nitrobenzenesulfonyl)piperazin-1-yl]propan-1-one typically involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often involve the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and protective groups to ensure the stability of intermediates .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for scale-up. This may include the use of continuous flow reactors and automated synthesis platforms to increase yield and reduce production time.
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-[4-(2-nitrobenzenesulfonyl)piperazin-1-yl]propan-1-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced using hydrogenation techniques.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, strong acids or bases for substitution reactions, and oxidizing agents like potassium permanganate for oxidation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups at the amino position.
Scientific Research Applications
3-Amino-1-[4-(2-nitrobenzenesulfonyl)piperazin-1-yl]propan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the production of specialized materials and polymers.
Mechanism of Action
The mechanism of action for 3-Amino-1-[4-(2-nitrobenzenesulfonyl)piperazin-1-yl]propan-1-one involves its interaction with specific molecular targets. The nitrobenzenesulfonyl group can act as an electrophile, facilitating reactions with nucleophiles. The piperazine ring provides a scaffold that can interact with various biological targets, potentially affecting biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
1-(3-Aminopropyl)-4-methylpiperazine: Similar structure but lacks the nitrobenzenesulfonyl group.
3-(Piperazin-1-yl)-1,2-benzothiazole: Contains a piperazine ring but with different substituents.
Uniqueness
3-Amino-1-[4-(2-nitrobenzenesulfonyl)piperazin-1-yl]propan-1-one is unique due to the presence of both the nitrobenzenesulfonyl group and the piperazine ring, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C13H18N4O5S |
---|---|
Molecular Weight |
342.37 g/mol |
IUPAC Name |
3-amino-1-[4-(2-nitrophenyl)sulfonylpiperazin-1-yl]propan-1-one |
InChI |
InChI=1S/C13H18N4O5S/c14-6-5-13(18)15-7-9-16(10-8-15)23(21,22)12-4-2-1-3-11(12)17(19)20/h1-4H,5-10,14H2 |
InChI Key |
QJGLFTFNBHUZKF-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C(=O)CCN)S(=O)(=O)C2=CC=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
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